molecular formula C17H15ClN2O3 B5603558 2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No.: B5603558
M. Wt: 330.8 g/mol
InChI Key: NZBJCVMLPLPONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a complex organic compound characterized by the presence of a chloro group, a nitro group, and a tetrahydronaphthalenyl moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 5,6,7,8-tetrahydro-1-naphthylamine under acidic or basic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The tetrahydronaphthalenyl moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-amino-4-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tetrahydronaphthalenyl moiety.

Scientific Research Applications

2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Similar in structure but lacks the tetrahydronaphthalenyl moiety.

    4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide: Similar but without the chloro group.

    2-chloro-4-nitrobenzoic acid: Similar but with a carboxylic acid group instead of the amide.

Uniqueness

2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and nitro groups, along with the tetrahydronaphthalenyl moiety, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-10-12(20(22)23)8-9-14(15)17(21)19-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBJCVMLPLPONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.